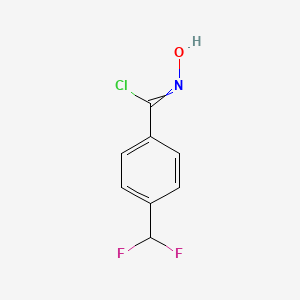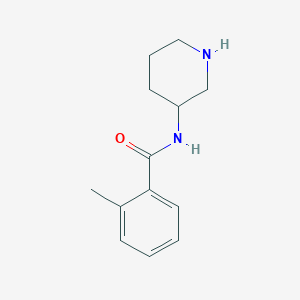![molecular formula C15H27N3O3 B12496743 Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)
Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds . This compound, in particular, is characterized by the presence of a tert-butyl group, which provides steric hindrance and influences its reactivity .
Métodos De Preparación
The synthesis of tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Análisis De Reacciones Químicas
Tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified piperazine derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to its targets . The tert-butyl group influences the compound’s steric properties, affecting its binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, which influence their reactivity and biological activity . The unique combination of the tert-butyl group and the piperazine ring in tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate provides distinct steric and electronic properties, making it a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C15H27N3O3 |
|---|---|
Peso molecular |
297.39 g/mol |
Nombre IUPAC |
tert-butyl 2-(piperazine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3 |
Clave InChI |
ZLHYIUKQLRZKRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)
![5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12496674.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12496679.png)
![Methyl 5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496684.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496691.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B12496699.png)

![tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12496714.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496720.png)
![2-[(2,3,4-Trimethylphenyl)amino]-3-[(2,3,4-trimethylphenyl)sulfanyl]propanoic acid; diethylamine](/img/structure/B12496721.png)

![Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496750.png)
